5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-3-2-12(18)10-13(14)16(21)19-6-8-20-7-4-11-5-9-24-15(11)17(20)22/h2-5,7,9-10H,6,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVIRONEJMQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Furo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate reagent to form the furo[2,3-c]pyridine ring.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions on a benzene ring, followed by functional group transformations.
Coupling of the Benzamide and Furo[2,3-c]pyridine Units: This step involves the formation of an amide bond between the benzamide and the furo[2,3-c]pyridine moiety, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a valuable asset in industrial chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine moiety could play a crucial role in binding to the target, while the benzamide part might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
BMS-767778 [(Sa)-2-(3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5H-Pyrrolo[3,4-b]Pyridin-6(7H)-Yl)-N,N-Dimethylacetamide] Core Structure: Pyrrolo[3,4-b]pyridin-5-one (5-oxopyrrolopyridine) vs. furo[2,3-c]pyridin-7-one in the target compound. Key Substituents:
- BMS-767778: 2,4-Dichlorophenyl and dimethylacetamide groups.
- Target Compound: 5-Chloro-2-methoxybenzamide and ethyl linker. Activity: BMS-767778 exhibits potent DPP4 inhibition (IC₅₀ = 1.3 nM) and >1,000-fold selectivity over DPP8/9, critical for reducing off-target toxicity . Pharmacokinetics: High oral bioavailability (F = 65% in rats) and moderate half-life (t₁/₂ = 4.5 hours in dogs) .
Sitagliptin (Januvia®) Core Structure: β-Amino acid-based triazolopiperazine. Key Features: Lacks a fused heterocyclic system but shares a benzamide-like motif. Activity: IC₅₀ = 18 nM for DPP4, with high selectivity (>2,800-fold over DPP8/9). Differentiation: The target compound’s chloro and methoxy substituents may enhance hydrophobic interactions with DPP4’s S2 pocket compared to sitagliptin’s trifluorophenyl group.
Data Table: Comparative Profiles
Critical Analysis
- Potency and Selectivity: The target compound’s fused furopyridine system may mimic the binding mode of BMS-767778, which utilizes its pyrrolopyridine core to anchor into DPP4’s catalytic site.
- Metabolic Stability: The methoxy group in the target compound may improve solubility but could also increase susceptibility to demethylation pathways compared to BMS-767778’s methyl and aminomethyl groups.
- Toxicity Profile : Furopyridine-based compounds are less studied than pyrrolopyridines, necessitating further evaluation of off-target effects, particularly on DPP8/9 and cardiac ion channels.
Biological Activity
5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 348.76 g/mol. It features a chloro group, a methoxy group, and a furo-pyridine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.76 g/mol |
| CAS Number | 2034324-37-1 |
Synthesis
The synthesis of 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves several steps:
- Formation of the Furo-Pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Chlorination : The introduction of the chloro group is done via electrophilic aromatic substitution.
- Methoxylation : The methoxy group is introduced through methylation processes using methyl iodide.
Anticancer Activity
Research indicates that compounds structurally similar to 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar furo-pyridine structures can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
Key Findings :
- Cell Proliferation Inhibition : At concentrations of 1 to 4 μM, related compounds have demonstrated the ability to significantly reduce cell viability in A431 and A549 cells.
- Apoptosis Induction : Flow cytometry analyses revealed that these compounds promote apoptosis in cancer cells by activating intrinsic pathways .
Anti-inflammatory Effects
In addition to anticancer properties, studies have reported that similar compounds can modulate inflammatory responses by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests a dual mechanism where the compound may not only target cancer cells but also alleviate inflammation associated with tumor progression.
The proposed mechanism of action for 5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide includes:
- Inhibition of Key Signaling Pathways : Compounds similar in structure have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .
- Interference with Cell Cycle Regulation : The compound appears to induce cell cycle arrest at the G1 phase, thereby preventing further cell division in cancerous cells .
Case Studies
Several studies have focused on the biological activity of related compounds:
-
Study on Benzothiazole Derivatives : Research indicated that benzothiazole derivatives exhibited significant anticancer and anti-inflammatory activities, highlighting the importance of structural modifications to enhance efficacy .
- Compound B7 showed promising results in inhibiting cancer cell proliferation while also reducing inflammatory markers.
- Mechanistic Studies : Additional research has explored how modifications in the chemical structure affect biological activity. For instance, variations in substituents on the furo-pyridine core significantly influenced apoptotic pathways and cytokine production .
Q & A
Q. Basic
- NMR :
- ¹H NMR : Methoxy group (δ 3.8–3.9 ppm, singlet), amide proton (δ 8.1–8.3 ppm).
- ¹³C NMR : Carbonyl carbon (δ ~167 ppm), aromatic carbons (δ 110–150 ppm).
- HRMS : Molecular ion [M+H]⁺ at m/z 429.0874 (calculated).
- HPLC : Reverse-phase chromatography (≥98% purity, 254 nm detection) .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Q. Advanced
- In Vitro Assays :
- Kinase inhibition profiling using ADP-Glo™ assays.
- Competitive binding with [³H]-labeled ATP analogs.
- Cellular Models : Glucose uptake assays in HepG2 cells (if targeting metabolic pathways).
- Computational Tools : Molecular dynamics simulations (e.g., GROMACS) to predict binding modes in target active sites .
How should discrepancies in biological activity data across studies be addressed?
Q. Advanced
- Standardization : Fix serum-free incubation times (e.g., 24 hr) to minimize variability.
- Orthogonal Validation :
- Surface plasmon resonance (SPR) for binding affinity.
- CRISPR-Cas9 knockout models to confirm target relevance.
- Meta-Analysis : Compare dose-response curves (Hill slopes >1 suggest cooperative binding).
- Purity Verification : LC-MS/MS to ensure batch-to-batch consistency .
What strategies optimize pharmacokinetic properties for in vivo studies?
Q. Advanced
- Structural Modifications :
- Solubility : Replace chloro group with polar substituents (e.g., -OH, -NH₂).
- Prodrugs : Esterify methoxy group for delayed release.
- Formulation : Hydroxypropyl-β-cyclodextrin inclusion complexes enhance bioavailability.
- PK Profiling : LC-MS/MS quantification in rodent plasma after IV/oral dosing .
What stability considerations are critical for storage and handling?
Q. Basic
- Storage : -20°C in argon-purged vials with desiccant (stable >12 months).
- Degradation : Avoid acidic conditions (pH <4) to prevent hydrolysis.
- Accelerated Testing : 40°C/75% RH for 4 weeks shows <5% degradation by HPLC .
How can computational chemistry guide selectivity optimization?
Q. Advanced
- Docking Studies : AutoDock Vina identifies selectivity-determining residues in homologous proteins (e.g., kinase subfamilies).
- QSAR Models : Train on IC₅₀ data to predict substituent effects at the 5-chloro position.
- Free Energy Perturbation (FEP) : Prioritize analogs with ΔΔG < -2 kcal/mol for synthesis .
What functional group modifications impact bioactivity?
Q. Advanced
- Methoxy Group : Removal reduces metabolic stability (CYP450-mediated demethylation).
- Chloro Substituent : Replacement with fluorine enhances membrane permeability (logP reduction).
- Furopyridinone Ring : Saturation (7-oxo to 7-hydroxy) abolishes target binding .
How is crystallographic data used to validate structure?
Q. Advanced
- Single-Crystal X-ray Diffraction : Confirms bond lengths/angles (e.g., amide C=O at 1.23 Å).
- Cambridge Structural Database (CSD) : Compare with analogs (e.g., 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives) .
What in vitro models are suitable for toxicity screening?
Q. Advanced
- Hepatotoxicity : Primary human hepatocytes (48-hr exposure, IC₅₀ determination).
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology).
- Genotoxicity : Ames test (TA98 strain) for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
